molecular formula C12H28BrP B3334330 Phosphonium, tetrapropyl-, bromide CAS No. 63462-98-6

Phosphonium, tetrapropyl-, bromide

Cat. No. B3334330
CAS RN: 63462-98-6
M. Wt: 283.23 g/mol
InChI Key: SMGSPBKMKYMJPQ-UHFFFAOYSA-M
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Description

Tetrapropylphosphonium bromide is a type of phosphonium-based ionic liquid . It has the empirical formula C12H28BrP and a molecular weight of 283.23 .


Molecular Structure Analysis

The molecular structure of tetrapropylphosphonium bromide is represented by the SMILES string CCCP+(CCC)CCC.[Br-] . The InChI representation is 1S/C12H28P.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

Phosphonium-based ionic liquids, such as tetrapropylphosphonium bromide, have been used as catalysts in various chemical reactions . For instance, they have been used in the S-removal of model oil .


Physical And Chemical Properties Analysis

Tetrapropylphosphonium bromide is a phosphonium-based ionic liquid that has more thermal and chemical stability than other types of ionic liquids . It also has relatively low viscosities and high conductivities .

Safety and Hazards

The safety data sheet for phosphonium-based compounds indicates that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

Phosphonium-based ionic liquids like tetrapropylphosphonium bromide have potential applications in various fields due to their unique properties . They have been used as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . There is also a growing interest in their use in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .

properties

IUPAC Name

tetrapropylphosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28P.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGSPBKMKYMJPQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[P+](CCC)(CCC)CCC.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451865
Record name Phosphonium, tetrapropyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, tetrapropyl-, bromide

CAS RN

63462-98-6
Record name Phosphonium, tetrapropyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, n-propyl bromide (21.1 g, 171.5 mmol) (available from Sigma-Aldrich Canada) was dissolved in anhydrous acetonitrile (100 mL) under Ar-atmosphere, and tripropylphosphine (25 g, 156.0 mmol) (available from Sigma-Aldrich Canada) was added. The reaction mixture was heated at gentle reflux for 35 hrs. After cooling to room temperature, the solvent was removed under reduced pressure. The solid residue was suspended in toluene (50 mL) and the solvent was removed under reduced pressure. This process was repeated once. The solid residue was suspended in hexane (100 mL), filtered, washed with hexane (3×50 mL), and air-dried. The desired tetra (n-propyl)phosphonium bromide was obtained as colourless crystals (42.5 g, 96%).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphonium, tetrapropyl-, bromide
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Phosphonium, tetrapropyl-, bromide
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Phosphonium, tetrapropyl-, bromide
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Phosphonium, tetrapropyl-, bromide
Reactant of Route 5
Phosphonium, tetrapropyl-, bromide
Reactant of Route 6
Phosphonium, tetrapropyl-, bromide

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